molecular formula C11H17N5 B11739989 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine

Cat. No.: B11739989
M. Wt: 219.29 g/mol
InChI Key: ZOYCJCKUJAOQDN-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes an ethyl group and two methyl groups attached to the pyrazole rings. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their diverse biological activities and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine typically involves the cyclocondensation of hydrazine derivatives with suitable carbonyl compounds. One common method is the reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, which forms the pyrazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the reaction. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated pyrazole compounds .

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is unique due to its dual pyrazole rings and the presence of both ethyl and methyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H17N5/c1-4-16-6-5-10(13-16)7-12-11-9(2)8-15(3)14-11/h5-6,8H,4,7H2,1-3H3,(H,12,14)

InChI Key

ZOYCJCKUJAOQDN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=NN(C=C2C)C

Origin of Product

United States

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